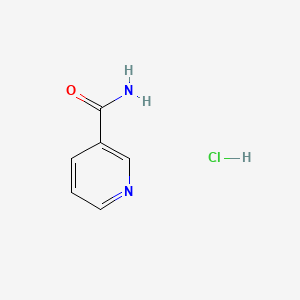
Nicotinamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamide hydrochloride, also known as this compound, is a derivative of vitamin B3 (niacin). It is a water-soluble compound that plays a crucial role in various biological processes. This compound is widely recognized for its benefits in skincare, including skin brightening, anti-aging properties, and protection of the skin barrier . It is also used in various pharmaceutical and cosmetic products due to its safety profile and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nicotinamide hydrochloride can be synthesized through the reaction of niacinamide with hydrochloric acid. The process involves dissolving niacinamide in water and then adding hydrochloric acid to the solution. The reaction is typically carried out at room temperature, and the product is obtained by crystallization .
Industrial Production Methods
In industrial settings, niacinamide hydrochloride is produced using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) methods. These methods ensure the purity and quality of the compound. The industrial production process involves the use of various reagents and solvents to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Niacinamide can be oxidized to form niacin.
Reduction: It can be reduced to form dihydronicotinamide.
Substitution: Niacinamide can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of niacinamide hydrochloride include cyanogen bromide, sulfanilic acid, and ammonium hydroxide. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from the reactions of niacinamide hydrochloride include niacin, dihydronicotinamide, and various substituted derivatives. These products have significant applications in pharmaceuticals and cosmetics .
Wissenschaftliche Forschungsanwendungen
Nicotinamide hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
Nicotinamide hydrochloride exerts its effects through several molecular pathways. It is a precursor of coenzymes such as nicotinamide adenine dinucleotide (NAD+), reduced nicotinamide adenine dinucleotide (NADH), nicotinamide adenine dinucleotide phosphate (NADP+), and reduced nicotinamide adenine dinucleotide phosphate (NADPH). These coenzymes play a crucial role in redox reactions, energy production, and DNA repair . This compound also influences cellular stress responses and inflammation, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Nicotinamide hydrochloride is often compared with other similar compounds, such as:
Pyridoxine hydrochloride: Both compounds are used in skincare, but pyridoxine hydrochloride is primarily known for its role in treating hair loss.
This compound stands out due to its wide range of applications in skincare and its excellent safety profile .
Eigenschaften
CAS-Nummer |
25334-23-0 |
|---|---|
Molekularformel |
C6H7ClN2O |
Molekulargewicht |
158.58 g/mol |
IUPAC-Name |
pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H6N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h1-4H,(H2,7,9);1H |
InChI-Schlüssel |
OBLVPWTUALCMGD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)N.Cl |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)N.Cl |
| 3726-23-6 25334-23-0 |
|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Butyl[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile](/img/structure/B1604947.png)
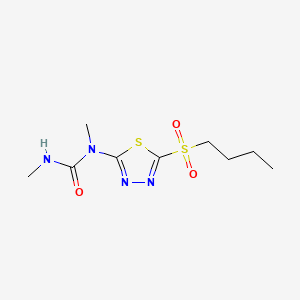

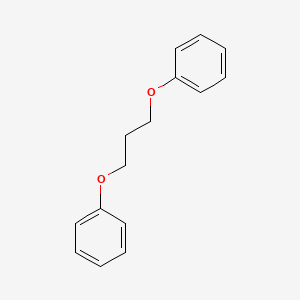
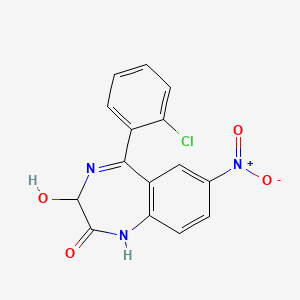
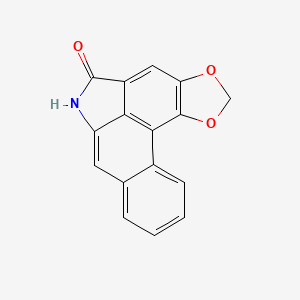
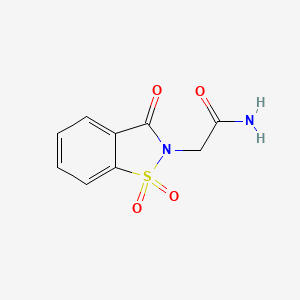
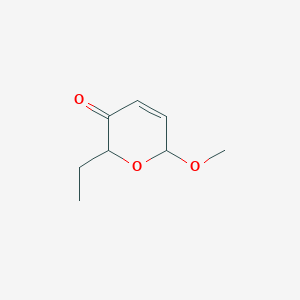
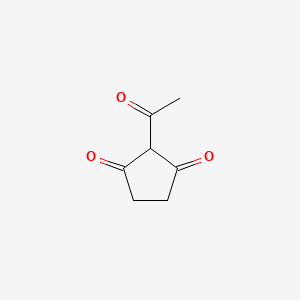
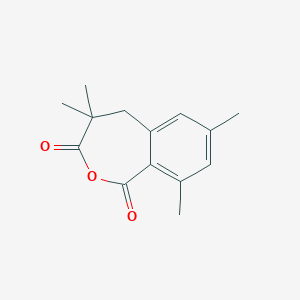
![2-(3-Aminophenyl)-6-hydroxynaphtho[2,1-d]thiazole-8-sulfonic acid](/img/structure/B1604966.png)
![N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1604968.png)
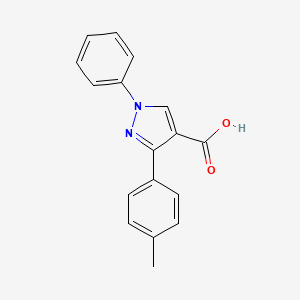
![4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1604970.png)
